4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride
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Overview
Description
4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H13BrFNO•HCl It is a derivative of piperidine, substituted with a bromo and fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-fluorophenol and piperidine.
Reaction: The 2-bromo-4-fluorophenol undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as potassium carbonate.
Purification: The resulting product is purified through recrystallization or column chromatography.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles.
Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to remove the bromo group or to modify the piperidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Products include azido or cyano derivatives.
Oxidation: Products include N-oxides.
Reduction: Products include dehalogenated or modified piperidine derivatives.
Scientific Research Applications
4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromo-2-fluorophenoxy)piperidine hydrochloride
- 4-(2-Bromo-4-fluorophenoxy)methylpiperidine hydrochloride
Uniqueness
4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C11H14BrClFNO |
---|---|
Molecular Weight |
310.59 g/mol |
IUPAC Name |
4-(2-bromo-4-fluorophenoxy)piperidine;hydrochloride |
InChI |
InChI=1S/C11H13BrFNO.ClH/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H |
InChI Key |
JDSQECKRXWVIML-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)F)Br.Cl |
Origin of Product |
United States |
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